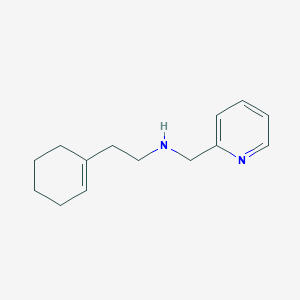![molecular formula C21H21FN2O2 B275991 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275991.png)
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a chemical compound that belongs to the class of benzylamine derivatives. It is commonly known as JNJ-54175446 and has been the focus of scientific research due to its potential therapeutic applications.
Mechanism of Action
JNJ-54175446 is a selective antagonist of the histamine H3 receptor, which is involved in the regulation of histamine release in the central nervous system. By blocking the H3 receptor, JNJ-54175446 can modulate the release of several neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of inflammation and pain. In preclinical studies, JNJ-54175446 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of JNJ-54175446 for lab experiments is its selectivity for the H3 receptor, which allows for the specific modulation of neurotransmitter release. However, one limitation of JNJ-54175446 is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on JNJ-54175446, including the investigation of its potential therapeutic applications in cancer, inflammation, and pain. Additionally, further studies are needed to understand the mechanism of action of JNJ-54175446 and its effects on neurotransmitter release. Finally, the development of more soluble analogs of JNJ-54175446 may improve its usefulness for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, JNJ-54175446 is a chemical compound that has been studied for its potential therapeutic applications in cancer, inflammation, and pain. Its selective antagonism of the histamine H3 receptor allows for the modulation of neurotransmitter release, which can have several biochemical and physiological effects. While JNJ-54175446 has advantages for lab experiments, such as its selectivity for the H3 receptor, its poor solubility in water is a limitation. Future research on JNJ-54175446 should focus on investigating its potential therapeutic applications and understanding its mechanism of action.
Synthesis Methods
The synthesis of JNJ-54175446 involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base to form 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 2-pyridinemethanamine in the presence of a reducing agent to form JNJ-54175446.
Scientific Research Applications
JNJ-54175446 has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In preclinical studies, JNJ-54175446 has been shown to inhibit the growth of cancer cells and reduce inflammation and pain.
properties
Molecular Formula |
C21H21FN2O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21FN2O2/c1-25-21-12-17(13-23-14-19-4-2-3-11-24-19)7-10-20(21)26-15-16-5-8-18(22)9-6-16/h2-12,23H,13-15H2,1H3 |
InChI Key |
XBTKZFXXYSUWOT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)
![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-pentanol](/img/structure/B275913.png)



![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)